molecular formula C14H20N2 B060631 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine CAS No. 186203-32-7

5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine

Cat. No.: B060631
CAS No.: 186203-32-7
M. Wt: 216.32 g/mol
InChI Key: DUZSGEYBDJCPRP-UHFFFAOYSA-N
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Description

5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-C]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a suitable benzylating agent, followed by hydrogenation to achieve the octahydro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is unique due to its specific benzyl and octahydro modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZSGEYBDJCPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626488
Record name 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186203-32-7
Record name 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 266 mg of LAH in 10 mL of ether was stirred at 10° C. under N2. To this suspension was added 540 mg of the compound from step 457d dissolved in 10 mL of methylene chloride. The mixture was stirred under N2 for 1.5 hours. The reaction was quenched by the sequential dropwise addition of 0.3 mL water, 0.3 mL of 15% NaOH and 0.6 mL of water, then the mixture was stirred for 1 hour and filtered. The filtrate was dried and concentrated to give 389 mg of the title compound.
Name
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
compound
Quantity
540 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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